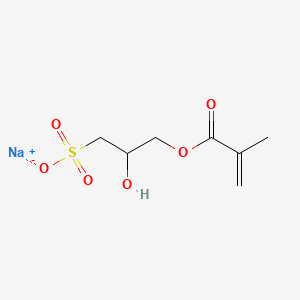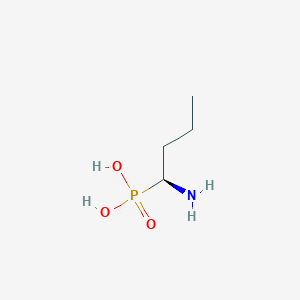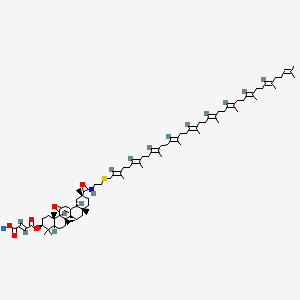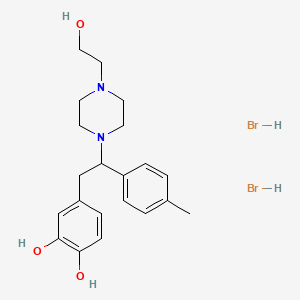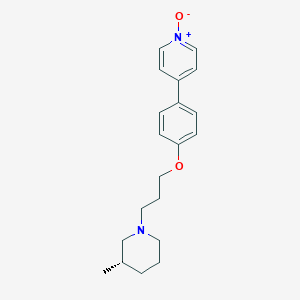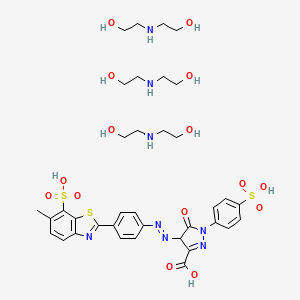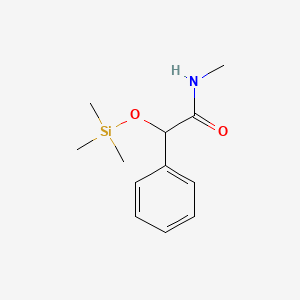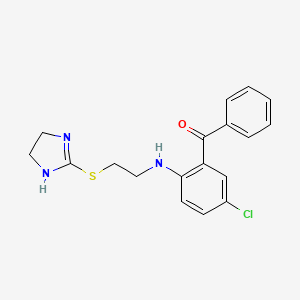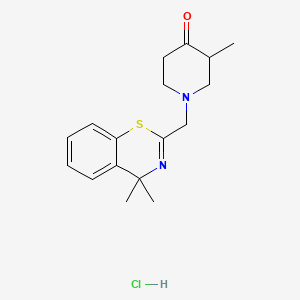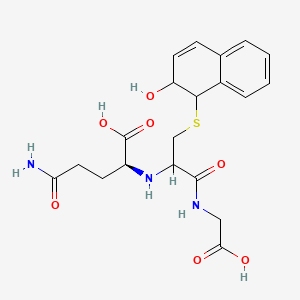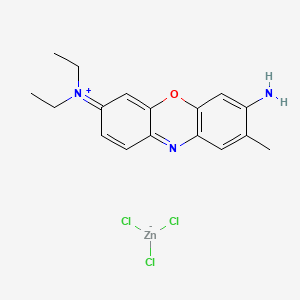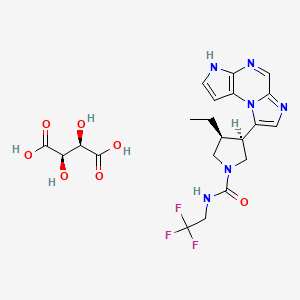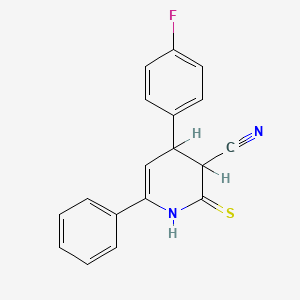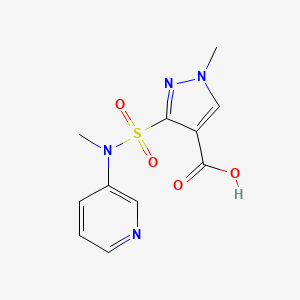
epsilon-Carotene, (6S,6'S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epsilon-Carotene, (6S,6’S)-: is a carotenoid, a class of organic pigments naturally occurring in plants and some other photosynthetic organisms like algae. Carotenoids are responsible for the bright red, yellow, and orange hues in many fruits and vegetables. Epsilon-Carotene, (6S,6’S)-, specifically, is a type of carotene characterized by its unique structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Epsilon-Carotene, (6S,6’S)- can be synthesized from 2,7-dimethyl-2,4,6-octatrienedial and 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenal . The synthesis involves a series of chemical reactions, including condensation and cyclization, under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of epsilon-Carotene, (6S,6’S)- typically involves large-scale chemical synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional steps such as purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Epsilon-Carotene, (6S,6’S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and for its application in different fields.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often under anhydrous conditions.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Epsilon-Carotene, (6S,6’S)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the properties and reactions of carotenoids.
Biology: Epsilon-Carotene, (6S,6’S)- is studied for its role in photosynthesis and its antioxidant properties.
Medicine: Research is ongoing into its potential health benefits, including its role in preventing chronic diseases and its use as a dietary supplement.
Mecanismo De Acción
The mechanism by which epsilon-Carotene, (6S,6’S)- exerts its effects involves its interaction with molecular targets and pathways in biological systems. As an antioxidant, it scavenges free radicals, thereby protecting cells from oxidative damage. In photosynthetic organisms, it plays a crucial role in light absorption and energy transfer .
Comparación Con Compuestos Similares
Beta-Carotene: Another well-known carotenoid with similar antioxidant properties but different structural features.
Alpha-Carotene: Similar to beta-carotene but with a different arrangement of double bonds.
Uniqueness: Epsilon-Carotene, (6S,6’S)- is unique due to its specific stereochemistry and the presence of epsilon rings, which differentiate it from other carotenoids. This unique structure contributes to its distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
125411-81-6 |
|---|---|
Fórmula molecular |
C40H56 |
Peso molecular |
536.9 g/mol |
Nombre IUPAC |
(6S)-1,5,5-trimethyl-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-28,37-38H,15-16,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/t37-,38-/m1/s1 |
Clave InChI |
QABFXOMOOYWZLZ-YBXBTWSUSA-N |
SMILES isomérico |
CC1=CCCC([C@@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@H]2C(CCC=C2C)(C)C)\C)\C)/C)/C)(C)C |
SMILES canónico |
CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


